

# Vipoglanstat Systemic Sclerosis Trial: A Technical Analysis of a Phase 2 Failure

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Vipoglanstat |           |
| Cat. No.:            | B10830976    | Get Quote |

#### **Technical Support Center**

This document provides a comprehensive analysis of the Phase 2 clinical trial investigating **Vipoglanstat** for the treatment of Raynaud's phenomenon (RP) in patients with systemic sclerosis (SSc). While the drug was found to be safe and well-tolerated, it ultimately failed to demonstrate efficacy. This guide is intended for researchers, scientists, and drug development professionals to understand the trial's outcomes and methodologies.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the **Vipoglanstat** trial in systemic sclerosis?

A1: The Phase 2 trial for **Vipoglanstat** in systemic sclerosis-related Raynaud's phenomenon failed because it did not meet its primary endpoint. Specifically, **Vipoglanstat** was not more effective than placebo in reducing the mean weekly number of Raynaud's phenomenon attacks.[1][2][3]

Q2: Did **Vipoglanstat** show any biological activity in the trial participants?

A2: Yes, **Vipoglanstat** demonstrated clear biological activity. It successfully inhibited its target, microsomal prostaglandin E synthase-1 (mPGES-1). This was evidenced by a 57% reduction in urinary prostaglandin E2 (PGE2) metabolites and a 50% increase in prostacyclin metabolites in the urine of patients who received the drug.[1][2][4][5][6] This confirms that the drug engaged its intended target.



Q3: What was the underlying scientific hypothesis for testing **Vipoglanstat** in systemic sclerosis?

A3: The hypothesis was that by inhibiting mPGES-1, **Vipoglanstat** would redirect the prostaglandin synthesis pathway towards the production of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.[1][7] It was theorized that increased prostacyclin levels would improve blood flow and reduce the frequency and severity of Raynaud's phenomenon attacks in SSc patients.[4][5][7]

Q4: Were there any safety concerns with Vipoglanstat in this trial?

A4: No, the trial results indicate that **Vipoglanstat** was safe and well-tolerated at the 120mg daily dose administered.[1][2][8] The adverse event profile was similar to that of the placebo group.[8]

## Troubleshooting Guide: Understanding the Trial's Outcome

This section provides a deeper dive into the experimental design and data to help researchers troubleshoot why the biological effect of **Vipoglanstat** did not translate into clinical efficacy for Raynaud's phenomenon in SSc.

## **Experimental Protocols**

Trial Design:

The study was a randomized, double-blind, placebo-controlled, parallel-group Phase 2 trial.[1]

- Participants: 69 patients with systemic sclerosis and at least 7 Raynaud's phenomenon attacks in the week prior to baseline were randomized.[1][2] 33 patients received
   Vipoglanstat and 36 received a placebo.[1][2]
- Intervention: Patients received either 120 mg of Vipoglanstat or a placebo once daily for four weeks.[1][2][3][9]



- Primary Endpoint: The primary endpoint was the change in the mean weekly number of Raynaud's phenomenon attacks from baseline to week 4, as recorded in a daily electronic diary.[1][2][3][9]
- Secondary and Exploratory Endpoints: These included changes in the Raynaud's Condition Score, patient's and physician's global impression of change, recovery of peripheral blood flow after a cold challenge, and urinary levels of arachidonic acid metabolites.[1][2][3][9]

#### Key Methodologies:

- Cold Challenge Assessment: This test was performed at baseline and at the end of treatment to objectively measure peripheral blood flow in response to a cold stimulus.[1][2][3][9]
- Biomarker Analysis: Urinary levels of PGE2 and prostacyclin metabolites were quantified to assess the pharmacological activity of **Vipoglanstat**.[1][4][5][6]

#### **Data Presentation**

Table 1: Primary Efficacy Endpoint Results

| Group               | Baseline Mean<br>Weekly RP Attacks<br>(SD) | Mean Decrease in<br>Weekly RP Attacks<br>from Baseline (95%<br>CI) | P-value vs. Placebo |
|---------------------|--------------------------------------------|--------------------------------------------------------------------|---------------------|
| Vipoglanstat (n=33) | 14.4 (6.7)                                 | 3.4 (-5.8 to -1.0)                                                 | 0.628               |
| Placebo (n=36)      | 18.2 (12.6)                                | 4.2 (-6.5 to -2.0)                                                 |                     |

Data from the Phase 2 clinical trial of Vipoglanstat in SSc-related RP.[1][2][3]

Table 2: Key Secondary and Biomarker Endpoint Results



| Endpoint                                               | Vipoglanstat Group    | Placebo Group         | Outcome                                      |
|--------------------------------------------------------|-----------------------|-----------------------|----------------------------------------------|
| Recovery of peripheral blood flow after cold challenge | No significant change | No significant change | No difference between groups[1][2][5]        |
| Patient-reported outcomes                              | Improved              | Improved              | No difference between groups[1][2]           |
| Urinary PGE2<br>Metabolites                            | 57% reduction         | Not reported          | Confirmed target engagement[1][2][4][5] [6]  |
| Urinary Prostacyclin<br>Metabolites                    | 50% increase          | Not reported          | Confirmed mechanism of action[1][2][4][5][6] |

## **Visualizations**

Vipoglanstat's Mechanism of Action





Click to download full resolution via product page

Caption: Mechanism of action of Vipoglanstat in the prostaglandin synthesis pathway.

Vipoglanstat Clinical Trial Workflow





Click to download full resolution via product page

Caption: Overview of the Vipoglanstat Phase 2 clinical trial workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 3. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor vipoglanstat in systemic sclerosis-related Raynaud's PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Gesynta [gesynta.se]
- 9. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor vipoglanstat in systemic sclerosis-related Raynaud's PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vipoglanstat Systemic Sclerosis Trial: A Technical Analysis of a Phase 2 Failure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830976#why-did-vipoglanstat-fail-in-the-systemic-sclerosis-trial]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com